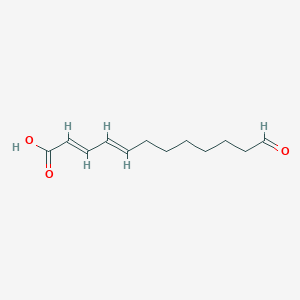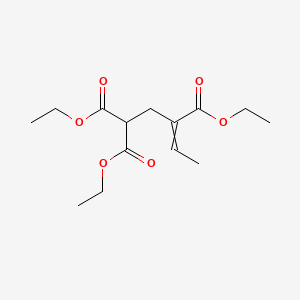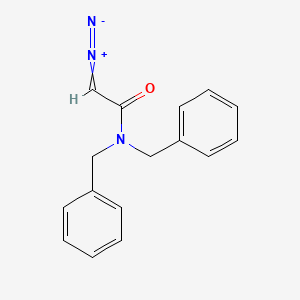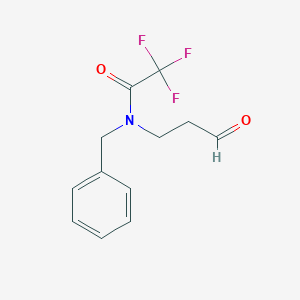
2-(2-Bromoethoxy)ethanol;carbonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethoxy)ethanol is an organic compound with the chemical formula C4H9BrO2. It is a colorless to light yellow liquid that is soluble in water and common organic solvents such as ether and alcohol. This compound is often used as a chemical intermediate for the synthesis of other organic compounds and has applications in the field of medicine as a starting material for the synthesis of certain drugs .
準備方法
Synthetic Routes and Reaction Conditions
A common method for preparing 2-(2-Bromoethoxy)ethanol involves the reaction of 2-chloroethanol with hydrobromic acid. The specific steps are as follows :
- Add 2-chloroethanol to a solvent containing hydrobromic acid, such as diethyl ether or dimethylformamide.
- Add excess hydrobromic acid to further promote the reaction.
- Carry out the reaction under appropriate conditions for several hours until the reaction is complete.
- Purify the obtained product by distillation.
Industrial Production Methods
In industrial settings, the production of 2-(2-Bromoethoxy)ethanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-(2-Bromoethoxy)ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted ethers and alcohols.
Oxidation Reactions: Aldehydes and carboxylic acids.
Reduction Reactions: Primary and secondary alcohols.
科学的研究の応用
2-(2-Bromoethoxy)ethanol has a wide range of applications in scientific research, including :
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Bromoethoxy)ethanol involves its reactivity as a nucleophile and electrophile. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and the generation of various derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar in structure but contains a chlorine atom instead of bromine.
2-(2-Iodoethoxy)ethanol: Contains an iodine atom instead of bromine.
2-(2-Fluoroethoxy)ethanol: Contains a fluorine atom instead of bromine.
Uniqueness
2-(2-Bromoethoxy)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
116156-24-2 |
|---|---|
分子式 |
C9H20Br2O7 |
分子量 |
400.06 g/mol |
IUPAC名 |
2-(2-bromoethoxy)ethanol;carbonic acid |
InChI |
InChI=1S/2C4H9BrO2.CH2O3/c2*5-1-3-7-4-2-6;2-1(3)4/h2*6H,1-4H2;(H2,2,3,4) |
InChIキー |
FVHPFHNTFIXDID-UHFFFAOYSA-N |
正規SMILES |
C(COCCBr)O.C(COCCBr)O.C(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)



![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)


![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)


![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)

